

# MM-589 experimental protocol for cell culture

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## Compound of Interest

Compound Name: MM-589

Cat. No.: B3028470

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## Application Notes & Protocols: MM-589

Topic: **MM-589** Experimental Protocol for Cell Culture Audience: Researchers, scientists, and drug development professionals.

### Abstract

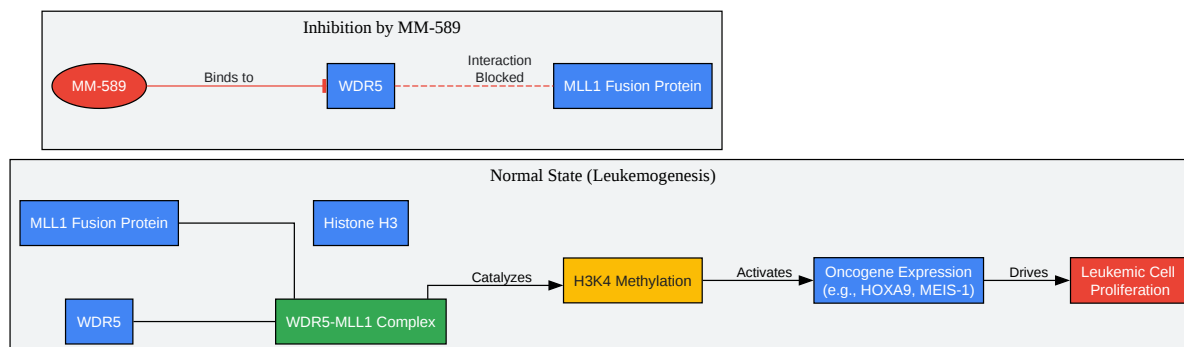
**MM-589** is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3] The MLL family of histone methyltransferases plays a critical role in regulating gene expression, and its aberrant activity, often due to chromosomal translocations, is a key driver in certain types of acute leukemia.[2][4] **MM-589** disrupts the WDR5-MLL complex, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of oncogenic target genes.[3][5] These application notes provide a summary of **MM-589**'s biochemical and cellular activities and detailed protocols for its use in cell culture-based assays.

### Mechanism of Action

The MLL1 protein is a histone methyltransferase that, in complex with other proteins including WDR5, methylates H3K4. This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein constitutively activates target genes such as HOXA9 and MEIS-1, promoting leukemogenesis. **MM-589** functions by binding with high affinity to a pocket on WDR5 that is essential for its interaction with MLL.[5] This direct inhibition prevents the formation of the functional MLL methyltransferase complex, reduces H3K4

methylation at target gene loci, and suppresses the growth of MLL-rearranged leukemia cells.

[1][5][6]



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Caption: Mechanism of **MM-589** action on the WDR5-MLL1 signaling pathway.

## Data Presentation: Quantitative Summary

**MM-589** demonstrates high potency in both biochemical and cellular assays. The following tables summarize its inhibitory activities.

Table 1: Biochemical Activity of **MM-589**

Target	Assay Type	IC <sub>50</sub> Value	Reference
WDR5 Binding	Competitive Binding Assay	0.90 nM	[1][3][5]

| MLL H3K4 HMT Activity | Histone Methyltransferase Assay | 12.7 nM |[1][3][5] |

Table 2: Cellular Activity of **MM-589** in Leukemia Cell Lines

Cell Line	Description	IC <sub>50</sub> Value (Cell Growth)	Reference
MV4-11	Human Biphenotypic B Myelomonocytic Leukemia (MLL-AF4)	0.25 µM	[1][2]
MOLM-13	Human Acute Myeloid Leukemia (MLL-AF9)	0.21 µM	[1][2]

| HL-60 | Human Promyelocytic Leukemia (MLL-wildtype) | 8.6 µM |[2][7] |

Note: The higher IC<sub>50</sub> value in the MLL-wildtype HL-60 cell line demonstrates the selectivity of **MM-589** for cells dependent on MLL translocations.[1][2][7]

## Experimental Protocols

## Materials and Reagents

Reagent	Supplier	Cat. No. (Example)
MM-589	MedChemExpress	HY-100869
MV4-11 Cells	ATCC	CRL-9591
MOLM-13 Cells	DSMZ	ACC 554
RPMI-1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
DMSO (Cell Culture Grade)	Sigma-Aldrich	D2650
MTT Reagent	Sigma-Aldrich	M5655
Annexin V-FITC/PI Kit	Thermo Fisher	A13201
RIPA Lysis Buffer	Thermo Fisher	89900
Protease Inhibitor Cocktail	Roche	11836153001
BCA Protein Assay Kit	Thermo Fisher	23225

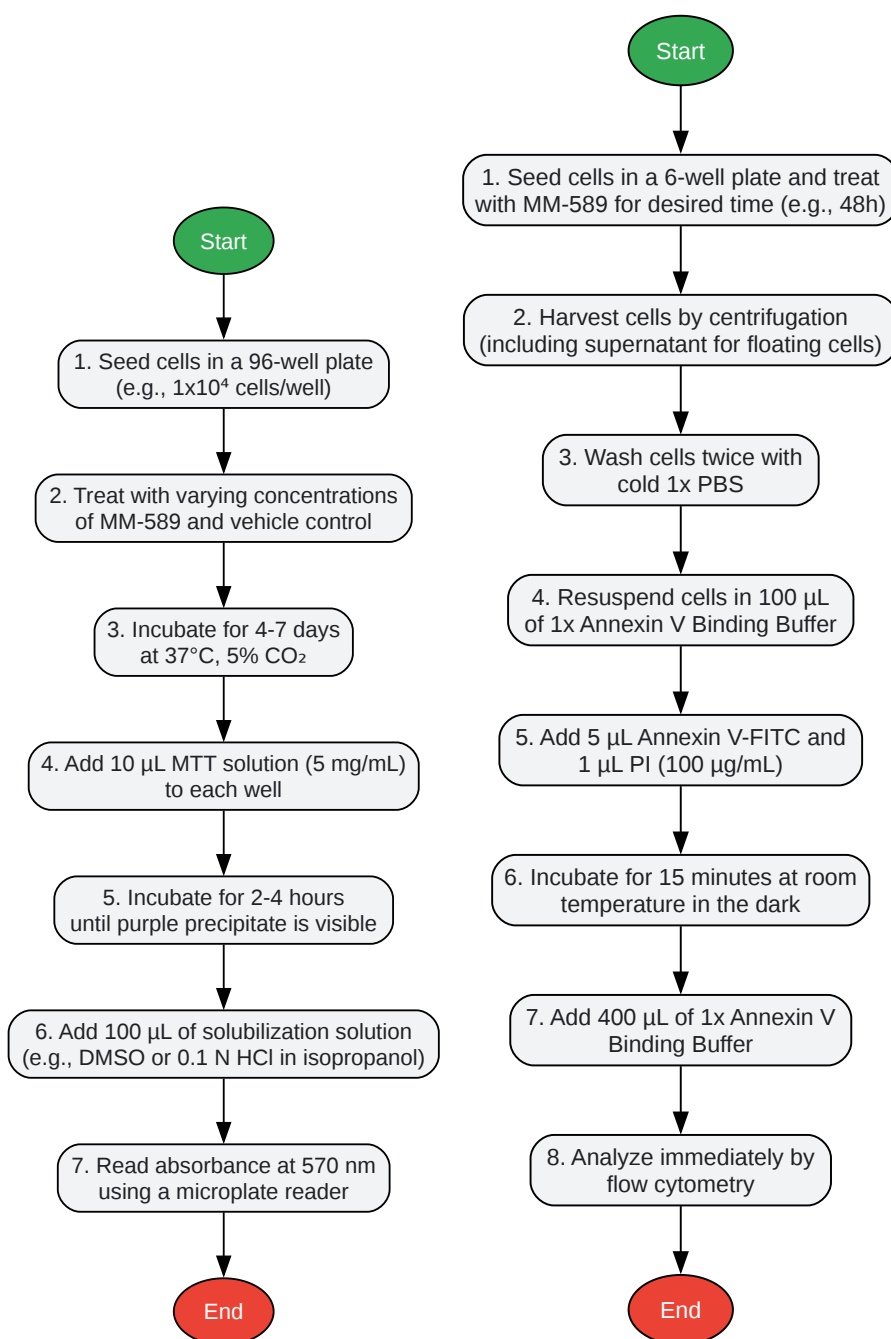
## Cell Culture and MM-589 Treatment

- Cell Line Maintenance: Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Stock Solution Preparation: Prepare a 10 mM stock solution of **MM-589** in DMSO. Store in aliquots at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.
- Cell Treatment:
  - Count cells using a hemocytometer or automated cell counter to ensure viability is >95%.
  - Seed cells at the desired density for the specific downstream application.

- Dilute the **MM-589** stock solution in fresh culture medium to the desired final concentrations (e.g., 0.01  $\mu$ M to 10  $\mu$ M).[1]
- Add the **MM-589** working solution to the cells. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.
- Incubate cells for the desired time period (e.g., 4 to 7 days for cell growth assays).[1]

## Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]



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